N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide
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Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide, also known as CP-868,596, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and has been extensively studied for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer
One study investigates the potential of a new iodobenzamide, specifically designed for visualizing primary breast tumors in humans through preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002). This research highlights the diagnostic applications of benzamides in detecting cancer, pointing towards the possible relevance of structurally similar compounds in oncological research.
Environmental Exposure and Health Impact
Research on environmental exposure to organophosphorus and pyrethroid pesticides in children emphasizes the importance of understanding the extent of exposure to various chemicals, including potentially similar benzamide compounds (Babina et al., 2012). Such studies contribute to developing public health policies concerning the regulation and use of these substances.
Radioligand Imaging for Inflammation and Neurological Disorders
Research involving radioligands like "11C-PBR28" for imaging peripheral benzodiazepine receptors (PBRs) provides insights into the use of similar compounds for diagnosing and studying neurological diseases and inflammation (Brown et al., 2007). This work underscores the potential applications of benzamide derivatives in brain imaging and the assessment of neurological conditions.
Characterization of Metabolic Pathways
The identification and characterization of metabolic pathways of synthetic cannabimimetics, including studies on compounds like "3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4)," reveal the metabolic transformations and potential toxicological profiles of benzamide derivatives (Kavanagh et al., 2012). Understanding these pathways is crucial for assessing the safety and therapeutic potential of new compounds.
properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-21-9-5-4-8-19(21)22(27)24-15-17-14-20(16-10-12-23-13-11-16)26(25-17)18-6-2-3-7-18/h4-5,8-14,18H,2-3,6-7,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIMQRGKLZNNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide |
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